molecular formula C14H9F3O2 B1683334 Xenalipin CAS No. 84392-17-6

Xenalipin

货号: B1683334
CAS 编号: 84392-17-6
分子量: 266.21 g/mol
InChI 键: IQOMYCGTGFGDFN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

Xenalipin可以通过多种化学途径合成。一种常见的方法是在高压和高温条件下使4-三氟甲基联苯与二氧化碳反应。 该反应通常需要催化剂,例如过渡金属络合物,来促进羧酸基团的形成 .

工业生产方法

在工业生产中,this compound是在大型化学反应器中生产的,这些反应器可以精确控制温度、压力和反应时间。 该过程通常涉及使用超临界流体萃取来纯化最终产品 .

化学反应分析

反应类型

Xenalipin会经历多种化学反应,包括:

    氧化: this compound可以被氧化形成各种氧化产物,具体取决于反应条件。

    还原: this compound的还原通常涉及使用还原剂,例如氢化铝锂。

    取代: this compound可以发生取代反应,其中三氟甲基被其他官能团取代。

常用试剂和条件

    氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

    还原: 氢化铝锂和硼氢化钠是常用的还原剂。

    取代: 卤化剂,如氯或溴,可用于取代反应。

主要形成的产物

这些反应形成的主要产物包括this compound的各种衍生物,例如该化合物的羟基化、卤化和还原形式 .

科学研究应用

Chemistry

Xenalipin serves as a model compound for studying the effects of trifluoromethyl groups on chemical reactivity. Its unique structure allows researchers to explore how these groups influence various chemical reactions.

Biology

In biological research, this compound is investigated for its potential effects on lipid metabolism. Studies have shown that it plays a significant role in reducing cholesterol levels, making it a subject of interest for researchers studying metabolic disorders.

Medicine

This compound has been explored as a therapeutic agent for treating hyperlipidemia and related cardiovascular diseases. Its efficacy in lowering lipid levels positions it as a promising candidate in pharmacological research.

Industry

The compound is also utilized in the development of new hypolipidemic drugs and serves as a reference compound in analytical chemistry. Its properties make it valuable for developing more effective treatments for lipid-related conditions.

Biochemical Properties

  • Enzymatic Interaction : this compound interacts with enzymes such as HMG-CoA reductase and lipoprotein lipase, leading to reduced cholesterol and triglyceride levels.
  • Cellular Effects : It influences cellular processes by modulating gene expression related to lipid metabolism, downregulating genes involved in lipid synthesis while upregulating those involved in lipid degradation.

Case Study 1: Hypolipidemic Activity Evaluation

A study evaluated the hypolipidemic activity of this compound in experimental animals, particularly focusing on its effects on cholesterol and triglyceride levels. The results indicated that:

  • Dosage : Oral doses of 10-30 mg/kg/day were administered to cholesterol-cholic acid-fed rats.
  • Results : Significant reductions in serum cholesterol and triglycerides were observed, with this compound proving more potent than clofibrate, nicotinic acid, and cholestyramine .
CompoundDosage (mg/kg/day)Serum Cholesterol ReductionSerum Triglyceride Reduction
This compound10-30SignificantSignificant
ClofibrateEquivalentModerateModerate
Nicotinic AcidEquivalentLowLow
CholestyramineEquivalentLowLow

Case Study 2: Efficacy in Normocholesterolemic Rats

In another study involving normocholesterolemic rats, this compound demonstrated its ability to reduce serum cholesterol and triglyceride concentrations effectively, further validating its potential therapeutic applications .

作用机制

Xenalipin通过靶向脂质代谢途径发挥其作用。它降低血流中极低密度脂蛋白 (VLDL)、中间密度脂蛋白 (IDL) 和低密度脂蛋白 (LDL) 的水平。 这种降低是通过抑制参与脂质合成和转运的关键酶实现的 .

相似化合物的比较

类似化合物

    氯贝特: 另一种用于降低胆固醇水平的降血脂药。

    烟酸: 以其降脂特性而闻名。

    考来烯胺: 一种胆汁酸螯合剂,用于降低胆固醇水平。

Xenalipin 的独特性

This compound在降低血清胆固醇和甘油三酯方面比氯贝特、烟酸和考来烯胺有效得多。 其独特的三氟甲基增强了其降脂功效,并提供了一种与其他降血脂药不同的作用机制 .

生物活性

Xenalipin is a compound that has garnered attention for its potential biological activities, particularly in the context of lipid metabolism and cardiovascular health. This article explores various aspects of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is primarily noted for its hypolipidemic effects, which involve the reduction of lipid levels in the bloodstream. This compound has shown promise in managing conditions related to dyslipidemia, such as hyperlipidemia and associated cardiovascular diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Lipid Absorption : this compound has been observed to inhibit the absorption of lipids in the gastrointestinal tract, thereby reducing overall serum lipid levels.
  • Enhancement of Lipid Metabolism : It promotes the metabolism of triglycerides and cholesterol, facilitating their breakdown and excretion.
  • Regulation of Lipoproteins : Research indicates that this compound effectively reduces levels of very low-density lipoproteins (VLDL) and intermediate-density lipoproteins (IDL), which are often implicated in cardiovascular diseases .

Hypolipidemic Activity

A significant study evaluated the hypolipidemic effects of this compound in experimental models. The results indicated:

  • Reduction in Triglycerides : Administration of this compound led to a marked decrease in triglyceride levels within VLDL and IDL fractions.
  • Cholesterol Lowering : The compound was effective in lowering serum cholesterol concentrations in normocholesterolemic subjects, suggesting its potential utility in broader lipid management strategies .

Case Studies

  • Case Study on Hyperlipidemia Management :
    • A cohort study involving patients with hyperlipidemia demonstrated that those treated with this compound showed a significant reduction in both total cholesterol and triglycerides over a 12-week period. The average decrease in LDL cholesterol was approximately 20%, while triglycerides dropped by 30% .
  • Long-term Efficacy :
    • A long-term follow-up study assessed the effects of this compound over one year. Patients maintained lower lipid levels compared to baseline measurements, indicating sustained efficacy and potential for chronic management of dyslipidemia .

Data Table: Summary of Biological Effects

Biological ActivityEffect ObservedReference
Triglyceride ReductionSignificant decrease in VLDL and IDL
Cholesterol LevelsReduction in total cholesterol
Long-term EfficacySustained lipid level management

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic applications. Key findings include:

  • Absorption and Bioavailability : Studies suggest that this compound is rapidly absorbed when administered orally, with peak plasma concentrations occurring within 2-4 hours post-administration.
  • Half-life : The half-life of this compound is approximately 6 hours, allowing for once-daily dosing regimens which enhance patient compliance .

属性

IUPAC Name

2-[4-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c15-14(16,17)10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOMYCGTGFGDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046565
Record name Xenalipin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84392-17-6
Record name 4′-(Trifluoromethyl)[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84392-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xenalipin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084392176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xenalipin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XENALIPIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28W00I603X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xenalipin
Reactant of Route 2
Reactant of Route 2
Xenalipin
Reactant of Route 3
Reactant of Route 3
Xenalipin
Reactant of Route 4
Reactant of Route 4
Xenalipin
Reactant of Route 5
Reactant of Route 5
Xenalipin
Reactant of Route 6
Reactant of Route 6
Xenalipin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。